REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9](=O)[CH:10]([C:12]2[CH:17]=[CH:16][C:15]([O:18][CH3:19])=[CH:14][CH:13]=2)Cl)=[CH:5][CH:4]=1.[NH2:21][C:22](=[S:28])[C:23]([O:25][CH2:26][CH3:27])=[O:24]>C(O)C>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[N:21]=[C:22]([C:23]([O:25][CH2:26][CH3:27])=[O:24])[S:28][C:10]=2[C:12]2[CH:17]=[CH:16][C:15]([O:18][CH3:19])=[CH:14][CH:13]=2)=[CH:5][CH:4]=1
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Name
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|
Quantity
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5 g
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Type
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reactant
|
Smiles
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COC1=CC=C(C=C1)C(C(Cl)C1=CC=C(C=C1)OC)=O
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Name
|
|
Quantity
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3.44 g
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Type
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reactant
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Smiles
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NC(C(=O)OCC)=S
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Name
|
|
Quantity
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30 mL
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Type
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solvent
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Smiles
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C(C)O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was refluxed for 4 hours
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Duration
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4 h
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Type
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FILTRATION
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Details
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the reaction mixture was filtered
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Type
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WASH
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Details
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washed with ethanol
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Type
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CUSTOM
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Details
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the filtrate was evaporated in vacuo
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Type
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WASH
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Details
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eluted with a mixture of hexane and ethyl acetate (8:1, V/V)
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Type
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ADDITION
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Details
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The fractions containing the object compound
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C=1N=C(SC1C1=CC=C(C=C1)OC)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |